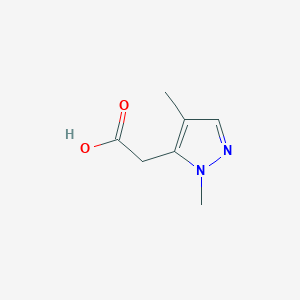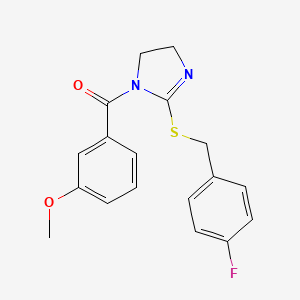
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a subject of interest for researchers.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
Compounds with a pyrazole core are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
It’s important to note that pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-pyrazol-5-yl)acetic acid: Lacks the methyl groups present in (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid, resulting in different chemical properties.
(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with methyl groups at different positions, leading to variations in reactivity and biological activity.
(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid:
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQRPUJVMKCTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)


![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)
